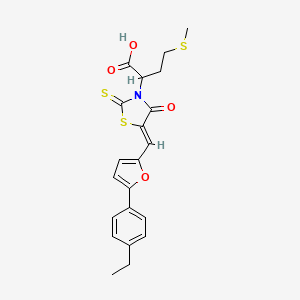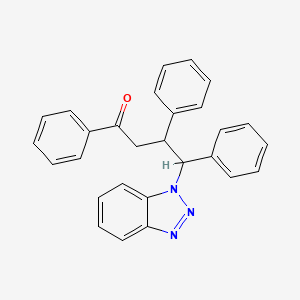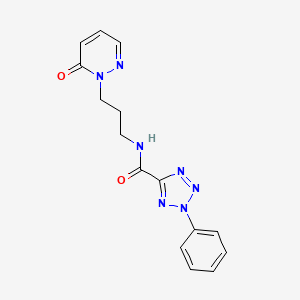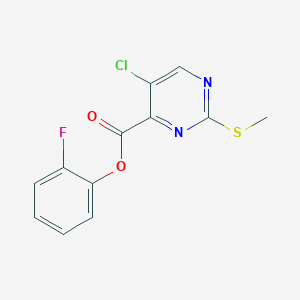![molecular formula C12H19NO4 B2478783 Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2260935-75-7](/img/structure/B2478783.png)
Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Molecular Structure Analysis
The molecular weight of this compound is 227.30 . The SMILES string is CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1CC@HC2 .
Chemical Reactions Analysis
There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Physical and Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.
科学的研究の応用
Environmental and Health Impact Assessments
Research on oxygenated compounds like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) focuses on their environmental fate, biodegradation, and potential health impacts. MTBE, for instance, has been extensively studied for its high solubility in water, low sorption to subsurface solids, and resistance to biodegradation in groundwater, posing significant contamination risks. Biodegradation studies under aerobic and anaerobic conditions have identified key intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA), with specific enzymes involved in MTBE degradation pathways being identified. This research underscores the environmental persistence of such compounds and the need for effective bioremediation strategies (Squillace et al., 1997), (Thornton et al., 2020).
Decomposition and Environmental Remediation
The decomposition of MTBE using advanced methods like radio frequency (RF) plasma reactors shows promise for environmental remediation. Studies demonstrate the feasibility of RF plasma for decomposing MTBE and converting it into less harmful substances, thus offering alternative methods for mitigating environmental contamination. This innovative approach highlights the potential for using plasma technology in the treatment of air and water pollutants (Hsieh et al., 2011).
Applications in Fuel and Energy
Oxygenated fuels, including MTBE and ETBE, play a crucial role in improving fuel performance and reducing emissions. The inclusion of these additives in gasoline enhances the octane rating and helps in reducing exhaust pollution. Research into the impacts of compression ratios on engine performance when using oxygenated fuels provides insights into optimizing fuel formulations for better efficiency and lower environmental impact. Such studies contribute to the development of eco-friendly fuel alternatives that can supplement or replace traditional fossil fuels (Awad et al., 2018).
Environmental Pollution and Toxicity Concerns
The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) are of growing concern. These compounds, related in chemical structure to the tert-butyl group, have been detected in various environmental matrices, raising questions about human exposure and potential health impacts. Studies call for further investigation into the environmental behaviors, human health effects, and development of safer alternatives to these widely used chemicals (Liu & Mabury, 2020).
Safety and Hazards
将来の方向性
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is potential for future research and development in this area.
特性
IUPAC Name |
tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-8(13)10(15)9(14)6-7/h7-8,10,15H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQJBDKWKIIQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2478702.png)
![N-{2-[5-(2-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2478704.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2478710.png)

![4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2478712.png)

![2-(2-iodobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2478716.png)


![4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride](/img/structure/B2478721.png)

![(3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2478723.png)
